5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(4-morpholinylmethyl)-
Description
The compound 5(2H)-Isoxazolone, 3-(4-methylphenyl)-4-(4-morpholinylmethyl)- is a heterocyclic molecule featuring an isoxazolone core (a five-membered ring containing one oxygen and one nitrogen atom) substituted at position 3 with a 4-methylphenyl group and at position 4 with a 4-morpholinylmethyl moiety. The morpholine group (a six-membered ring containing one oxygen and one nitrogen atom) introduces tertiary amine functionality, which may enhance solubility and modulate pharmacokinetic properties.
Properties
CAS No. |
61195-09-3 |
|---|---|
Molecular Formula |
C15H18N2O3 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-(4-methylphenyl)-4-(morpholin-4-ylmethyl)-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C15H18N2O3/c1-11-2-4-12(5-3-11)14-13(15(18)20-16-14)10-17-6-8-19-9-7-17/h2-5,16H,6-10H2,1H3 |
InChI Key |
CBNVETHZHOGIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)ON2)CN3CCOCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one typically involves the reaction of p-tolyl isoxazole with morpholine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials:
p-Tolyl isoxazole and morpholine.Catalyst: A suitable catalyst such as a Lewis acid.
Solvent: Ethanol or methanol.
Reaction Conditions: Heating the reaction mixture to a temperature range of 60-80°C for several hours.
Industrial Production Methods
In an industrial setting, the production of 4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Morpholinomethyl)-3-(p-tolyl)isoxazol-5(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related isoxazolones and oxazolones, focusing on substituents, molecular properties, and synthetic routes.
Table 1: Structural and Molecular Comparison
Key Observations
Core Structure Variations: The 5(2H)-isoxazolone core (target compound) differs from 5(4H)-isoxazolone (e.g., CAS 23244-46-4 ) in hydrogenation state and substituent positions. This affects ring planarity and electronic properties.
Substituent Impact: The 4-morpholinylmethyl group in the target compound introduces a polar, water-soluble moiety absent in analogs like 3-ethoxy-2-ethyl-4-phenyl isoxazolone . This may improve bioavailability compared to purely aromatic substituents. Fluorophenyl (NSC 74502 ) and hydroxyimino (CAS 52514-71-3 ) groups in analogs suggest tunability for electronic effects or targeted interactions.
Synthetic Challenges :
- Low yields (e.g., 2.5% for CAS 111943-79-4 ) highlight the difficulty of synthesizing substituted isoxazolones. The target compound’s morpholinylmethyl group may require specialized conditions for efficient coupling.
Biological Relevance: Morpholine-containing compounds (e.g., ) are frequently used in kinase inhibitors due to their ability to form hydrogen bonds.
Contradictions and Limitations
- Extrapolation of activity is speculative.
- Most evidence focuses on synthesis or structural data; pharmacological data for direct analogs are sparse.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
